molecular formula C32H52BrN4O4+ B032500 Demecarium bromide CAS No. 56-94-0

Demecarium bromide

Cat. No.: B032500
CAS No.: 56-94-0
M. Wt: 636.7 g/mol
InChI Key: WMPGXFWTTMMVIA-UHFFFAOYSA-M
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Description

Demecarium bromide, known by its trade name Humorsol, is a carbamate parasympathomimetic drug that acts as an acetylcholinesterase inhibitor. It is primarily used as a medication for glaucoma, applied directly to the eye to reduce elevated intraocular pressure .

Mechanism of Action

Target of Action

Demecarium bromide is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase . Its primary targets are the enzymes pseudocholinesterase and acetylcholinesterase . These enzymes are responsible for breaking down acetylcholine, a neurotransmitter that is released at the neuroeffector junction of parasympathetic postganglion nerves .

Mode of Action

This compound works by inactivating the cholinesterases that break down acetylcholine . This prolongs the effect of acetylcholine, leading to an increase in its concentration at sites of cholinergic transmission . In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle .

Biochemical Pathways

The increased concentration of acetylcholine due to the action of this compound affects the parasympathetic nervous system. It leads to the constriction of the iris sphincter muscle and the ciliary muscle in the eye . This facilitates the outflow of the aqueous humor, which in turn leads to a reduction in intraocular pressure .

Pharmacokinetics

It is known that it is applied directly to the eye in order to reduce elevated intraocular pressure associated with glaucoma . As this compound reversibly inhibits cholinesterase, it can be administered less frequently than other parasympathomimetic drugs, such as carbachol .

Result of Action

The primary result of this compound’s action is the reduction of intraocular pressure. This is achieved through the constriction of the iris sphincter muscle and the ciliary muscle, which improves the drainage of the fluid in the eye (aqueous humour) . This makes it an effective treatment for glaucoma .

Action Environment

The environment in which this compound acts is primarily the eye, where it is applied topically It is worth noting that high doses of demecarium may cause organophosphate toxicity, particularly if flea treatments containing organophosphates are administered at the same time .

Biochemical Analysis

Biochemical Properties

Demecarium bromide plays a significant role in biochemical reactions as it acts as an acetylcholinesterase inhibitor . It prolongs the effect of acetylcholine, a neurotransmitter released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down . This interaction with enzymes and proteins leads to its therapeutic effects.

Cellular Effects

This compound influences cell function by causing constriction of the iris sphincter muscle and the ciliary muscle in the eye . This action facilitates the outflow of the aqueous humor, leading to a reduction in intraocular pressure . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role as a cholinesterase inhibitor .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a cholinesterase inhibitor . It inactivates both pseudocholinesterase and acetylcholinesterase, leading to an accumulation of acetylcholine at sites of cholinergic transmission . This accumulation results in the observed physiological effects, such as miosis (constriction of the pupil) and increased drainage of the aqueous humor .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to decrease intraocular pressure for up to 48 hours . Its long-acting nature means it can be administered less frequently than other parasympathomimetic drugs

Dosage Effects in Animal Models

In animal models, particularly dogs, this compound has been used to delay the onset of primary glaucoma . High doses of this compound may cause organophosphate toxicity, especially if administered concurrently with flea treatments containing organophosphates .

Metabolic Pathways

This compound’s role in metabolic pathways is primarily linked to its function as a cholinesterase inhibitor . By inactivating cholinesterases, it affects the metabolism of acetylcholine, a key neurotransmitter in the nervous system .

Transport and Distribution

Given its application as a topical ophthalmic solution, it is reasonable to infer that its primary site of action is within the cells of the eye .

Subcellular Localization

The subcellular localization of this compound is likely to be at the synapses of neurons where acetylcholine is released, given its role as a cholinesterase inhibitor . More detailed studies are needed to confirm this and to identify any potential targeting signals or post-translational modifications that may direct it to specific compartments or organelles.

Preparation Methods

The synthesis of demecarium bromide involves the reaction of trimethylammonium derivatives with decamethylene dibromide. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Demecarium bromide undergoes several types of chemical reactions, including:

Scientific Research Applications

Demecarium bromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Demecarium bromide is unique among acetylcholinesterase inhibitors due to its long-acting nature. Similar compounds include:

Properties

CAS No.

56-94-0

Molecular Formula

C32H52BrN4O4+

Molecular Weight

636.7 g/mol

IUPAC Name

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;bromide

InChI

InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1

InChI Key

WMPGXFWTTMMVIA-UHFFFAOYSA-M

SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-]

Canonical SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-]

Appearance

Ssolid powder

Color/Form

WHITE POWDER
SLIGHTLY YELLOW, CRYSTALLINE POWDER

melting_point

164-170

Key on ui other cas no.

56-94-0

physical_description

Solid

shelf_life

AQ SOLN ARE STABLE
STABLE TO AUTOCLAVING, & RETAIN THEIR POTENCY FOR PROLONGED PERIODS

solubility

FREELY SOL IN WATER, ALCOHOL;  SPARINGLY SOL IN ACETONE;  INSOL IN ETHER

Synonyms

3,3’-[1,10-decanediylbis[(methylimino)carbonyloxy]]bis[N,N,N-trimethylbenzenaminium Bromide;  (m-Hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; (m-hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate];  3,

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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